molecular formula C8H4BrF6N B12961904 2,4-Bis(trifluoromethyl)-6-bromoaniline

2,4-Bis(trifluoromethyl)-6-bromoaniline

Cat. No.: B12961904
M. Wt: 308.02 g/mol
InChI Key: RQTCMIWRBZREQP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF6N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)aniline typically involves the bromination of 4,6-bis(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-Bromo-4,6-bis(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromo-4,6-bis(trifluoromethyl)aniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes the compound highly reactive and suitable for various chemical transformations. Additionally, the bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H4BrF6N

Molecular Weight

308.02 g/mol

IUPAC Name

2-bromo-4,6-bis(trifluoromethyl)aniline

InChI

InChI=1S/C8H4BrF6N/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2H,16H2

InChI Key

RQTCMIWRBZREQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(F)(F)F

Origin of Product

United States

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